molecular formula C11H14ClN3 B1391269 2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride CAS No. 1185292-99-2

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride

Cat. No. B1391269
M. Wt: 223.7 g/mol
InChI Key: MZXINSJWQRZLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride, also known as 2-PEPA HCl, is an organic compound that is used as a building block in the synthesis of various pharmaceuticals and other compounds. 2-PEPA HCl is a white solid that is soluble in water and has a melting point of 135-138°C. It is a versatile compound that can be used in a variety of applications.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives The synthesis of pyrazole derivatives is a critical step in various research studies. For instance, Zheng et al. (2010) synthesized a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which showed the potential to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). Similarly, Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, emphasizing their importance as intermediates for synthesizing biologically active compounds, especially in cancer therapy (Liu et al., 2017).

Structural Analysis and Characterization The structural analysis and characterization of pyrazole derivatives provide insights into their properties and potential applications. The study by Viveka et al. (2016) involved the synthesis, spectroscopic, and single crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing its molecular geometry and electronic structure-property (Viveka et al., 2016).

Biological and Pharmacological Applications

Anticancer Activity Various pyrazole derivatives exhibit promising anticancer activity. Gomha et al. (2014) prepared novel thiadiazoles and thiazoles incorporating the pyrazole moiety, demonstrating significant anticancer activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2014). Additionally, the study by Alam et al. (2016) synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and evaluated their topoisomerase IIα inhibitory activity and in vitro cytotoxicity, providing valuable insights into the design of anticancer agents (Alam et al., 2016).

Antimicrobial Activity The antimicrobial activity of pyrazole derivatives is another area of interest. For example, Aneja et al. (2011) synthesized pyrazolyl-2,4-thiazolidinediones and evaluated their antibacterial and antifungal properties, demonstrating their effectiveness against various microbial strains (Aneja et al., 2011). Moreover, Asif et al. (2021) synthesized 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and studied their antimicrobial activity, showing their potential as antibacterial agents (Asif et al., 2021).

properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXINSJWQRZLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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